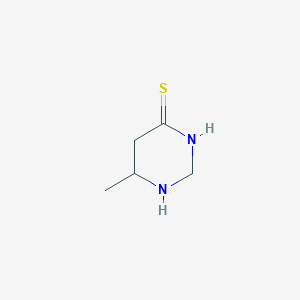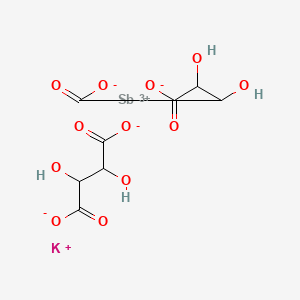
potassium;antimony(3+);2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium;antimony(3+);2,3-dihydroxybutanedioate can be synthesized by reacting antimony trioxide (Sb2O3) with potassium hydrogen tartrate (cream of tartar) in an aqueous solution. The reaction typically involves heating the mixture to facilitate the dissolution of antimony trioxide and the formation of the tartrate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature and pH to ensure the complete reaction of antimony trioxide with potassium hydrogen tartrate. The resulting solution is then cooled to precipitate the compound, which is subsequently filtered, washed, and dried .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;antimony(3+);2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony(V) compounds.
Reduction: It can be reduced to elemental antimony under certain conditions.
Substitution: The tartrate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled pH and temperature.
Major Products Formed
Oxidation: Antimony(V) oxide (Sb2O5)
Reduction: Elemental antimony (Sb)
Substitution: Various antimony complexes with different ligands
Applications De Recherche Scientifique
Potassium;antimony(3+);2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Historically used in the treatment of parasitic diseases and as an emetic.
Industry: Utilized in the manufacturing of textiles and as a mordant in dyeing processes.
Mécanisme D'action
The mechanism of action of potassium;antimony(3+);2,3-dihydroxybutanedioate involves its interaction with biological molecules, particularly proteins and enzymes. The antimony ion (Sb3+) can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes in parasites, making the compound effective against parasitic infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Antimony(III) oxide (Sb2O3)
- Antimony(V) oxide (Sb2O5)
- Potassium antimonyl tartrate trihydrate (C8H4K2O12Sb2·3H2O)
Uniqueness
Potassium;antimony(3+);2,3-dihydroxybutanedioate is unique due to its specific coordination with the tartrate ligand, which enhances its solubility in water and its biological activity. Compared to other antimony compounds, it has a distinct mechanism of action and a broader range of applications in both medicine and industry .
Propriétés
Formule moléculaire |
C8H8KO12Sb |
|---|---|
Poids moléculaire |
457.00 g/mol |
Nom IUPAC |
potassium;antimony(3+);2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C4H6O6.K.Sb/c2*5-1(3(7)8)2(6)4(9)10;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;/q;;+1;+3/p-4 |
Clé InChI |
IIQJBVZYLIIMND-UHFFFAOYSA-J |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


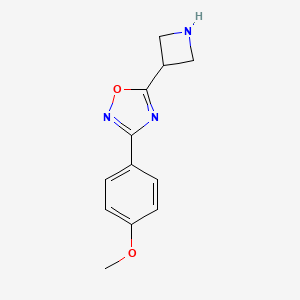
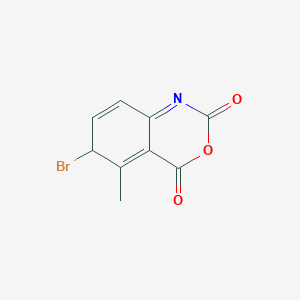
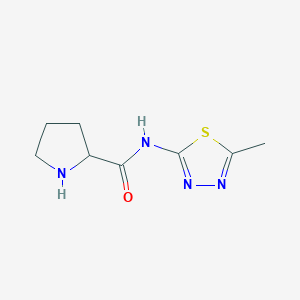
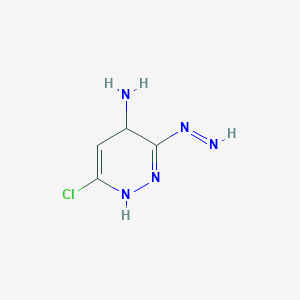
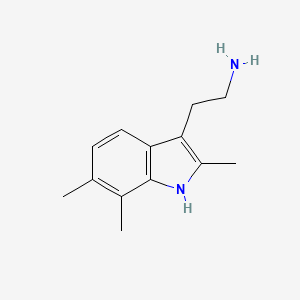
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B15133396.png)
![8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B15133398.png)
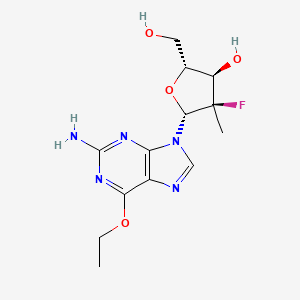
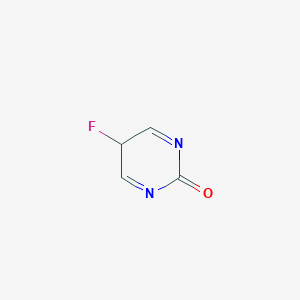
![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)
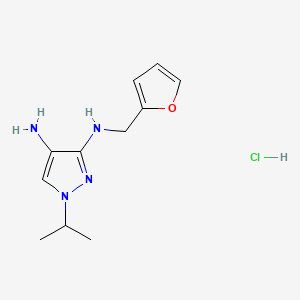
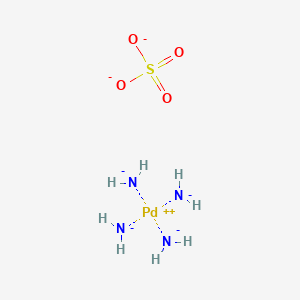
![N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide](/img/structure/B15133457.png)
